molecular formula C10H11ClO B3021895 4-(2-Chlorophenyl)butan-2-one CAS No. 91880-68-1

4-(2-Chlorophenyl)butan-2-one

Cat. No.: B3021895
CAS No.: 91880-68-1
M. Wt: 182.64 g/mol
InChI Key: IODZQCDPJUFKQW-UHFFFAOYSA-N
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Description

“4-(2-Chlorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11ClO . It has an average mass of 182.647 Da and a mono-isotopic mass of 182.049850 Da .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanone group attached to a 2-chlorophenyl group . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 257.7±15.0 °C at 760 mmHg, and a flash point of 134.4±11.5 °C .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 257.7±15.0 °C at 760 mmHg, and a flash point of 134.4±11.5 °C . It has a molar refractivity of 50.0±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 164.3±3.0 cm3 .

Scientific Research Applications

Reductive Arylation in Organic Synthesis

4-(2-Chlorophenyl)butan-2-one plays a role in the reductive arylation of electron-deficient olefins, a significant process in organic synthesis. It's used to produce semicarbazone and is involved in the preparation of P-chlorobenzenediazonium chloride using titanium trichloride and methyl vinyl ketone, highlighting its importance in synthesis methodologies (Citterio, 2003).

Structural Analysis in Crystallography

In crystallography, the structure of compounds such as cyproconazole, which has a systematic name including this compound, has been studied. These studies provide insights into the molecular arrangement and interactions, which are vital for understanding the chemical and physical properties of such compounds (Kang et al., 2015).

Development of Anticancer Agents

This compound derivatives have been explored for their potential as sigma-2 receptor ligands with anticancer activity. Studies indicate that these compounds exhibit selective toxicity toward cancer cells, highlighting their potential in developing new cancer therapies (Asong et al., 2019).

Spectroscopy and Conformational Studies

The compound has been studied using resonant two-photon ionization spectroscopy coupled with mass spectrometry. These studies help in understanding the conformational landscape of the compound and its complexes, which is essential in fields like drug design and material science (Rondino et al., 2016).

Exploration in Anti-inflammatory Research

Derivatives of this compound have been tested for anti-inflammatory activity. The structure-activity relationship studies in this context have contributed significantly to the development of new anti-inflammatory compounds (Goudie et al., 1978).

Safety and Hazards

The safety data sheet for a similar compound, 2-Butanone, indicates that it is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . Similar precautions should be taken when handling “4-(2-Chlorophenyl)butan-2-one”.

Properties

IUPAC Name

4-(2-chlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODZQCDPJUFKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595034
Record name 4-(2-Chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3506-72-7
Record name 4-(2-Chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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